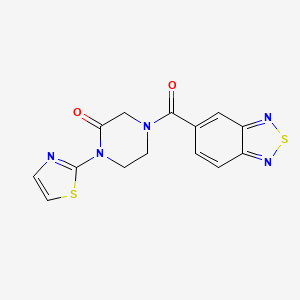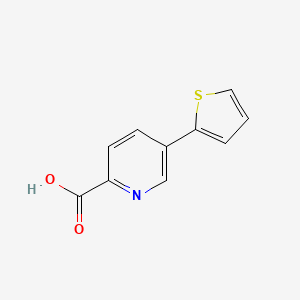
5-(噻吩-2-基)吡啶-2-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophen-2-yl)picolinic acid is a heterocyclic organic compound that features a thiophene ring attached to a picolinic acid moiety
科学研究应用
5-(Thiophen-2-yl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
作用机制
Target of Action
The primary target of 5-(Thiophen-2-yl)picolinic acid is zinc finger proteins (ZFPs). ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(Thiophen-2-yl)picolinic acid interacts with its targets, the ZFPs, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
5-(Thiophen-2-yl)picolinic acid is a metabolite of the amino acid tryptophan, produced through the kynurenine pathway . It plays a key role in zinc transport . The disruption of zinc binding in ZFPs affects various biochemical pathways, particularly those involved in viral replication and packaging .
Result of Action
The binding of 5-(Thiophen-2-yl)picolinic acid to ZFPs and the subsequent disruption of zinc binding result in the inhibition of ZFP function . This inhibition can have various molecular and cellular effects, depending on the specific roles of the affected ZFPs. For instance, if the ZFPs are involved in viral replication and packaging, their inhibition could potentially have antiviral effects .
生化分析
Biochemical Properties
Picolinic acid, from which it is derived, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Cellular Effects
Picolinic acid has been shown to have anti-viral effects in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Molecular Mechanism
Picolinic acid is known to play a role in zinc transport, and it works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Metabolic Pathways
Picolinic acid, from which 5-(Thiophen-2-yl)picolinic acid is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is unclear whether 5-(Thiophen-2-yl)picolinic acid participates in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)picolinic acid typically involves the coupling of thiophene derivatives with picolinic acid or its precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a picolinic acid halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods: Industrial production of 5-(Thiophen-2-yl)picolinic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 5-(Thiophen-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
相似化合物的比较
Thiophene-2-carboxylic acid: Similar in structure but lacks the picolinic acid moiety.
Picolinic acid: Lacks the thiophene ring but shares the picolinic acid structure.
2-Thiophenecarboxaldehyde: Contains the thiophene ring but with an aldehyde group instead of the carboxylic acid.
Uniqueness: 5-(Thiophen-2-yl)picolinic acid is unique due to the combination of the thiophene ring and picolinic acid moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
属性
CAS 编号 |
99568-12-4 |
|---|---|
分子式 |
C18H12N2O4 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
5-[4-(6-carboxypyridin-3-yl)phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)15-7-5-13(9-19-15)11-1-2-12(4-3-11)14-6-8-16(18(23)24)20-10-14/h1-10H,(H,21,22)(H,23,24) |
InChI 键 |
KNEOKAALUAVPFK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C3=CN=C(C=C3)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


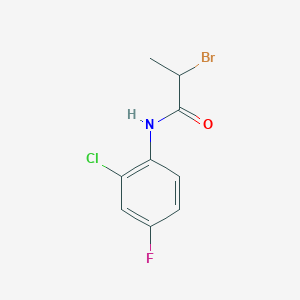
![5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2444704.png)
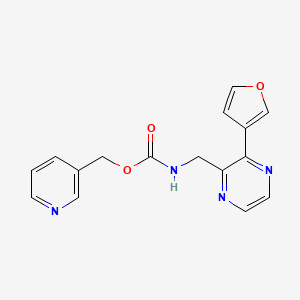
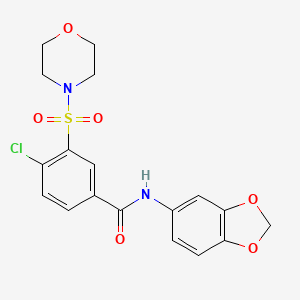
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2444711.png)
![7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2444713.png)
![N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2444715.png)
![9-Thia-2-azaspiro[5.5]undecane](/img/structure/B2444717.png)
![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2444718.png)
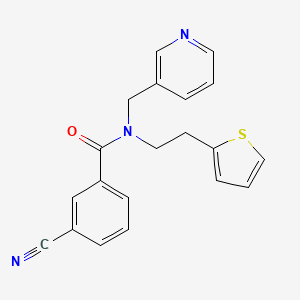
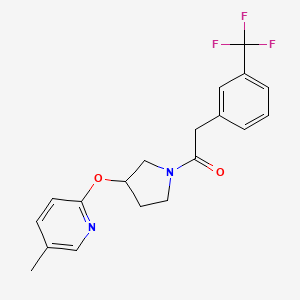

![2-Methyl-4-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2444724.png)
